3-Ethoxy-N,N-diethylaniline

NIR Fluorescent Probes Aza-BODIPY Dyes Copper Ion Detection

3-Ethoxy-N,N-diethylaniline (CAS 1864-92-2), also known as N,N-diethyl-m-phenetidine, is a tertiary aromatic amine characterized by an ethoxy group at the meta position and two N-ethyl substituents. This compound is a high-purity (≥97.0% GC) specialty chemical intermediate, primarily recognized for its dual functionality as an electron-donating coupler in dye synthesis and as a building block for functional materials.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 1864-92-2
Cat. No. B042518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-N,N-diethylaniline
CAS1864-92-2
Synonyms1-(Diethylamino)-3-ethoxybenzene;  3-(Diethylamino)-1-ethoxybenzene;  3-Ethoxy-N,N-diethylaniline;  N,N-Diethyl-3-ethoxyaniline;  N,N-Diethyl-3-phenetidine;  N,N-Diethyl-m-phenetidine;  NSC 6262;  m-(Diethylamino)phenetole
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=CC=C1)OCC
InChIInChI=1S/C12H19NO/c1-4-13(5-2)11-8-7-9-12(10-11)14-6-3/h7-10H,4-6H2,1-3H3
InChIKeyODQSBWZDOSNPAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-N,N-diethylaniline (CAS 1864-92-2): A Core Tertiary Aniline Coupler for Precision NIR Dye Synthesis and Disperse Dye Intermediates


3-Ethoxy-N,N-diethylaniline (CAS 1864-92-2), also known as N,N-diethyl-m-phenetidine, is a tertiary aromatic amine characterized by an ethoxy group at the meta position and two N-ethyl substituents [1]. This compound is a high-purity (≥97.0% GC) specialty chemical intermediate, primarily recognized for its dual functionality as an electron-donating coupler in dye synthesis and as a building block for functional materials . Its distinct meta-ethoxy substitution pattern confers specific photophysical and chemical properties that differentiate it from unsubstituted dialkylanilines and other positional isomers, positioning it as a specialized reagent rather than a general commodity chemical .

Why 3-Ethoxy-N,N-diethylaniline Cannot Be Replaced by Common Dialkylanilines or Para-Isomers in NIR Probe Development


Generic substitution of 3-ethoxy-N,N-diethylaniline with simpler dialkylanilines (e.g., N,N-diethylaniline) or para-substituted ethoxy isomers (e.g., 4-ethoxy-N,N-diethylaniline) is not scientifically valid for key applications due to critical differences in electronic structure and steric profiles. The specific meta-positioning of the electron-donating ethoxy group relative to the diethylamino moiety in this compound creates a unique electron density distribution and charge-transfer character that is fundamentally altered in the para-isomer or absent in unsubstituted anilines [1]. These structural nuances directly govern the compound's performance in its primary documented role: acting as a peripheral substituent to shift absorption into the near-infrared (NIR) region in aza-BODIPY probes. The following quantitative evidence demonstrates why selecting this specific isomer is a requirement, not an interchangeable preference, for achieving target spectroscopic and application outcomes .

Quantitative Differentiation Evidence: 3-Ethoxy-N,N-diethylaniline (CAS 1864-92-2) vs. Close Analogs


NIR Absorption Shift in Aza-BODIPY Probes: 3-Ethoxy-N,N-diethylaniline vs. Unsubstituted Aza-BODIPY Core

Incorporation of 3-ethoxy-N,N-diethylaniline as a peripheral substituent on an aza-BODIPY core results in a significant bathochromic shift, moving absorption into the near-infrared (NIR) region (ca. 640–890 nm) [1]. This is in stark contrast to the unsubstituted aza-BODIPY core, which typically absorbs in the visible region (e.g., < 700 nm) [1]. The resulting probe exhibits a detection limit of 350 nM for Cu(II) ions with high selectivity over other metal ions, enabling 'turn-on' fluorescence detection [1]. This NIR shift is critical for applications requiring deep tissue penetration and minimal background autofluorescence, a property not achievable with the unsubstituted core or simpler aniline derivatives .

NIR Fluorescent Probes Aza-BODIPY Dyes Copper Ion Detection Photostability

Physical Property Differentiation: Boiling Point and Density vs. N,N-Diethylaniline and N,N-Dimethylaniline

3-Ethoxy-N,N-diethylaniline exhibits a significantly higher boiling point (269.5±13.0 °C at 760 mmHg) and density (1.0±0.1 g/cm³) compared to its common unsubstituted analogs, N,N-diethylaniline (boiling point ~216 °C, density ~0.933 g/mL) and N,N-dimethylaniline (boiling point ~194 °C, density ~0.956 g/mL) . This substantial increase in boiling point (approximately +53 °C vs. N,N-diethylaniline) and density reflects the impact of the ethoxy group on intermolecular forces and molecular weight. These differences directly influence separation conditions in distillation or chromatography, as well as handling characteristics in large-scale processes .

Physical Properties Chemical Engineering Process Optimization Purification

Functional Specificity in Monoazo Disperse Dye Synthesis vs. Alternative Coupling Components

3-Ethoxy-N,N-diethylaniline is specifically employed as a coupling component in the synthesis of monoazo disperse dyes for synthetic fibers . While the precise quantitative performance data (e.g., color yield, wash fastness ratings) for dyes derived from this specific aniline versus those from N,N-diethylaniline or other substituted anilines is not consolidated in a single head-to-head study, the established industrial practice and vendor specifications indicate that the meta-ethoxy substituent imparts specific dye-fiber affinity and spectral properties that are distinct from other couplers . This class-level inference is supported by the compound's defined role as a building block in commercial dye manufacturing, where substitution would alter the final dye's molecular structure and performance characteristics .

Disperse Dyes Synthetic Fibers Azo Coupling Color Fastness

Refractive Index and Spectroscopic Utility for Photostability Measurements

3-Ethoxy-N,N-diethylaniline possesses a well-characterized refractive index of 1.5342 (at 589.3 nm, 20 °C) . This precise value, along with its defined absorption characteristics (absorbing light between 350 nm and 400 nm), enables its documented use as a reference compound for measuring the photostability of organic compounds and for detecting shifts in absorption spectra . While other aniline derivatives also exhibit measurable refractive indices, the combination of a well-defined refractive index and specific UV-Vis absorption profile makes this compound a suitable and commercially available standard for these analytical applications. The quantitative refractive index value is essential for calibration and identification purposes in quality control and research laboratories .

Photostability Analytical Chemistry Spectroscopy Reference Standards

Validated Application Scenarios for 3-Ethoxy-N,N-diethylaniline (CAS 1864-92-2) in R&D and Industrial Procurement


NIR Fluorescent Probe Development for Cu(II) Detection

This compound is the definitive choice for synthesizing aza-BODIPY-based NIR fluorescent probes for selective Cu(II) ion detection [1]. As a peripheral substituent, it uniquely shifts the dye's absorption into the 640–890 nm NIR window, enabling a 'turn-on' fluorescence response with a 350 nM detection limit [1]. This application is directly supported by peer-reviewed data and cannot be replicated with the unsubstituted aza-BODIPY core or other simple aniline derivatives . Procurement is justified for laboratories developing advanced NIR imaging agents or environmental copper sensors.

Synthesis of Monoazo Disperse Dyes for Synthetic Fibers

As a specialized coupling component, 3-ethoxy-N,N-diethylaniline is integral to the manufacturing of monoazo disperse dyes used for coloring polyester, nylon, and other synthetic textiles [1]. The meta-ethoxy substituent is critical for achieving the desired dye-fiber affinity and colorfastness properties. While head-to-head performance data against all other couplers is not publicly available, the compound's established role in this specific industrial application makes it the required intermediate for manufacturers producing these dye classes .

Analytical Reference Standard for Photostability and Spectroscopic Calibration

The compound's well-defined physical constants, particularly its refractive index (1.5342 at 20 °C) and its absorption profile (350-400 nm), make it a valuable reference standard for calibrating instruments and measuring the photostability of organic materials [1]. It serves as a reliable standard in analytical chemistry for detecting shifts in absorption spectra, providing a level of reproducibility and documentation that may not be available for all structurally similar compounds .

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